molecular formula C10H7NO2S B1360282 2-Phenylthiazole-5-carboxylic acid CAS No. 10058-38-5

2-Phenylthiazole-5-carboxylic acid

Cat. No. B1360282
CAS RN: 10058-38-5
M. Wt: 205.23 g/mol
InChI Key: LCALUFNLWHYTKX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Phenylthiazole-5-carboxylic acid is not explicitly mentioned in the available resources .


Molecular Structure Analysis

The molecular formula of 2-Phenylthiazole-5-carboxylic acid is C10H7NO2S . The InChI code is 1S/C10H7NO2S/c12-10(13)8-6-11-9(14-8)7-4-2-1-3-5-7/h1-6H,(H,12,13) .


Physical And Chemical Properties Analysis

The molecular weight of 2-Phenylthiazole-5-carboxylic acid is 205.24 . It is a solid at room temperature .

Scientific Research Applications

1. Xanthine Oxidase Inhibition for Gout Treatment “2-Phenylthiazole-5-carboxylic acid” has been identified as a potent inhibitor of xanthine oxidase (XO), an enzyme playing a crucial role in uric acid production. XO inhibitors are considered promising therapies for hyperuricemia and gout. A study highlighted the discovery of 2-phenylthiazole-4-carboxylic acid as a novel XO inhibitor, suggesting that similar compounds could expand the chemical space of current XO inhibitors .

Antitumor Activity

Thiazole derivatives have shown potential in the development of selective anti-tumor drugs. For instance, novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives have been designed and synthesized with selective action towards glioblastoma and melanoma cells, indicating that “2-Phenylthiazole-5-carboxylic acid” could be explored for its antitumor properties .

Cytotoxicity Against Cancer Cell Lines

Thiazoles have been reported to exhibit cytotoxic activity against various human tumor cell lines. A series of thiazolyl compounds demonstrated potent effects on prostate cancer, suggesting that “2-Phenylthiazole-5-carboxylic acid” may also possess cytotoxic properties that could be valuable in cancer research .

Safety And Hazards

The safety information available indicates that 2-Phenylthiazole-5-carboxylic acid may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

2-phenyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-10(13)8-6-11-9(14-8)7-4-2-1-3-5-7/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCALUFNLWHYTKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00143401
Record name 2-Phenyl-5-carboxythiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylthiazole-5-carboxylic acid

CAS RN

10058-38-5
Record name 2-Phenyl-5-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10058-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenyl-5-carboxythiazole
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenyl-5-carboxythiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenyl-1,3-thiazole-5-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
EH Huntress, K Pfister 3rd - Journal of the American Chemical …, 1943 - ACS Publications
… 2-Phenylthiazole-5-carboxylic Acid Chloride.—This was obtained in 82.4% yield by boiling … 2-Phenylthiazole-5-carboxylic Acid Amide.—The above acid chloride was finely powdered, …
Number of citations: 6 pubs.acs.org
DS Tarbell, PE Fanta - Journal of the American Chemical Society, 1943 - ACS Publications
… 2-Phenylthiazole-5-carboxylic Acid Chloride.—This was obtained in 82.4% yield by boiling … 2-Phenylthiazole-5-carboxylic Acid Amide.—The above acid chloride was finely powdered, …
Number of citations: 24 pubs.acs.org
P Cornwall, CP Dell, DW Knight - Journal of the Chemical Society …, 1991 - pubs.rsc.org
… To investigate this, we examined the behaviour of 4-methyl-2phenylthiazole-5-carboxylic acid 23, which can be very readily prepared by a Hantzsch-type condensation of …
Number of citations: 17 pubs.rsc.org
P Cornwall, CP Dell, DW Knight - Tetrahedron letters, 1987 - Elsevier
Dianions [(5) and (7)] are obtained by regiospecific lithiations of the parent thiazole- and oxazole-carboxylic acids; when the 2-position is blocked by a phenyl group, 4-(or 5-) methyl …
Number of citations: 12 www.sciencedirect.com
F Zhang, MF Greaney - Organic letters, 2010 - ACS Publications
… We began by examining the cross-coupling of iodobenzene with 4-methyl-2-phenylthiazole-5-carboxylic acid 1a as a test reaction (Table 1). Using a simple catalyst system of PdCl 2 …
Number of citations: 129 pubs.acs.org
RS Hou, HM Wanga, HH Tsai… - Journal of the Chinese …, 2006 - Wiley Online Library
The room temperature ionic liquid, 1‐n‐butyl‐3‐methylimidazolium hexafluorophosphate [bmim][PF 6 ] is used as a ‘green’ recyclable alternative to classical molecular solvents for the …
Number of citations: 26 onlinelibrary.wiley.com
AE Ghonim, A Ligresti, A Rabbito, AM Mahmoud… - European Journal of …, 2019 - Elsevier
The strong therapeutic potential of CB2 receptor agonists for use as anti-inflammatory agents that lack psychiatric side effects has attracted substantial interest. We herein describe the …
Number of citations: 50 www.sciencedirect.com
D Zhao, J You, C Hu - Chemistry–A European Journal, 2011 - Wiley Online Library
The biheteroaryl structural motif is prevalent in polymers, advanced materials, liquid crystals, ligands, molecules of medicinal interest, and natural products. Many types of synthetic …
S Zhao, X Zhang, P Wei, X Su, L Zhao, M Wu… - European Journal of …, 2017 - Elsevier
To further enhance the anti-Aspergillus efficacy of our previously discovered antifungal lead compounds (1), a series of aromatic heterocyclic derivatives were designed, synthesized …
Number of citations: 47 www.sciencedirect.com
GL Turner - 2009 - era.ed.ac.uk
An introduction to the thiazole ring system is presented together with a detailed, but non-exhaustive review of the rapidly emerging area of palladium-mediated directed arylation. The …
Number of citations: 1 era.ed.ac.uk

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